molecular formula C9H20O2Si B1275740 1-(tert-Butyldimethylsilyloxy)-2-propanone CAS No. 74685-00-0

1-(tert-Butyldimethylsilyloxy)-2-propanone

Katalognummer B1275740
CAS-Nummer: 74685-00-0
Molekulargewicht: 188.34 g/mol
InChI-Schlüssel: LHYDYTSJUGPFLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the introduction of a tert-butyldimethylsilyloxy group to a propanone molecule. The reaction typically proceeds through silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent . The resulting compound is a stable silyl ether.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 62°C at 9 mmHg .
  • Refractive Index : n₂₀/D = 1.429 (literature value) .
  • Density : 0.863 g/mL at 25°C (literature value) .

Wissenschaftliche Forschungsanwendungen

1-(tert-Butyldimethylsilyloxy)-2-propanone, also known as (tert-Butyldimethylsiloxy)acetaldehyde, is a chemical compound with the molecular formula C8H18O2Si . It’s often used in the field of organic chemistry, particularly in the synthesis of other complex organic compounds .

One of the key features of this compound is its stability. The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for use as a protecting group in organic synthesis .

The compound can be synthesized by reacting alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of N-methylimidazole . The resulting tert-butyldimethylsilyl ethers are stable to aqueous base but can be converted back to the alcohols under acidic conditions .

    Synthesis of Pretomanid

    This compound has been used in the synthesis of Pretomanid, a drug used to treat extensively drug-resistant tuberculosis (XDR-TB) and multidrug-resistant tuberculosis (MDR-TB) . The synthetic strategy involves the preparation of a key intermediate from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions .

    Chemoselective Cleavage of Silyl Ethers

    The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers . This makes it suitable for use in chemoselective cleavage of silyl ethers, where the stability of the tert-butyldimethylsilyloxy group allows it to remain intact while other silyl ethers are cleaved .

    Synthesis of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

    This compound can be used to synthesize 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene , a compound that could have potential applications in organic synthesis .

    Protection of Hydroxyl Compounds

    This compound can be used in the protection of hydroxyl compounds . The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable and holds more promise for such applications . When the commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) was initially used as a silylation agent, it was found by E. J. Corey to react very slowly and to give unsatisfactory yields with alcohols . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .

Eigenschaften

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYDYTSJUGPFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399591
Record name 1-(tert-Butyldimethylsilyloxy)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyldimethylsilyloxy)-2-propanone

CAS RN

74685-00-0
Record name 1-(tert-Butyldimethylsilyloxy)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DCM (5 mL) solution of 1-hydroxypropan-2-one (500 mg, 6.8 mmol), DMAP (41 mg, 0.34 mmol) and Et3N (1.2 mL, 8.16 mmol) was added TBSCl (1.133 g, 7.5 mmol) at 0° C. under nitrogen atmosphere. The mixture was stirred at r.t. for 2 h. Then the mixture was added water and extracted with EtOAc. The organic layer was purified by silica gel chromatography using PE/EA (10/1) to give the title compound (950 mg, 75%). EDI-MS (M+1): 189. 1H NMR (300 MHz, CDCl3) δ 4.057 (s, 2H), 2.080 (s, 3H), 0.832 (s, 9H), 0.001 (s, 6H).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.133 g
Type
reactant
Reaction Step One
Name
Quantity
41 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butyldimethylsilyloxy)-2-propanone
Reactant of Route 2
1-(tert-Butyldimethylsilyloxy)-2-propanone
Reactant of Route 3
Reactant of Route 3
1-(tert-Butyldimethylsilyloxy)-2-propanone
Reactant of Route 4
Reactant of Route 4
1-(tert-Butyldimethylsilyloxy)-2-propanone
Reactant of Route 5
Reactant of Route 5
1-(tert-Butyldimethylsilyloxy)-2-propanone
Reactant of Route 6
Reactant of Route 6
1-(tert-Butyldimethylsilyloxy)-2-propanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.